molecular formula C3H2BrNOS B15224710 2-Bromothiazol-4-ol

2-Bromothiazol-4-ol

Cat. No.: B15224710
M. Wt: 180.03 g/mol
InChI Key: BOGYEQZVQWWOLF-UHFFFAOYSA-N
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Description

2-Bromothiazol-4-ol is a brominated heteroaromatic compound that serves as a versatile synthetic intermediate and building block in organic chemistry and drug discovery . The bromine atom at the 2-position of the thiazole ring makes it a prime candidate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, which are crucial for creating diverse chemical libraries . Bromothiazole derivatives are of significant interest in the development of covalent inhibitors, where they can be designed to interact selectively with biological targets, such as enzymes involved in disease pathways . Furthermore, the thiazole scaffold is a common privilege structure in medicinal chemistry, found in molecules with a wide range of biological activities. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-bromo-1,3-thiazol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNOS/c4-3-5-2(6)1-7-3/h1,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGYEQZVQWWOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromothiazol-4-ol typically involves the bromination of thiazol-4-ol. One common method is the reaction of thiazol-4-ol with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom at the second position of the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it more suitable for commercial applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Bromothiazoles undergo nucleophilic substitution at the C2 position due to the electron-withdrawing effect of the thiazole ring. For example:

Hydrolysis and Esterification

Bromothiazole esters can be hydrolyzed to carboxylic acids under basic conditions:

Cross-Coupling Reactions

Bromothiazoles participate in transition metal-catalyzed couplings:

Oxidation and Reduction

  • Oxidation : Thiazole rings can be oxidized to sulfoxides using agents like hydrogen peroxide.

  • Reduction : Thiazoles may be reduced to dihydrothiazoles with LiAlH₄ or NaBH₄, though specific examples for bromothiazoles are not documented.

Electrophilic Substitution

  • Halogenation : Bromothiazoles undergo electrophilic substitution (e.g., bromination) at C5 under controlled conditions .

Data Table: Representative Reactions of Bromothiazole Derivatives

Reaction TypeSubstrateConditionsProductYieldSource
Amide Coupling2-Bromothiazole-4-carboxylic acidHATU, DIPEA, DMF, 80°C, 3hPiperazine-coupled amide72%
Ester HydrolysisEthyl 2-bromothiazole-4-carboxylateNaOH, MeOH, 0°C, 2h2-Bromothiazole-4-carboxylic acid93%
Suzuki–Miyaura Coupling4-(Adamant-1-yl)phenylboronic acidPd catalyst, THF, 80°CBiarylthiazole17–25%

Scientific Research Applications

2-Bromothiazol-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules with potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has shown its potential in the development of new therapeutic agents targeting various diseases.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromothiazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Bromo-2-lithiothiazole (CasNo. 173978-99-9)

This organometallic compound replaces the hydroxyl group of 2-Bromothiazol-4-ol with a lithium atom. The lithium substituent significantly increases reactivity, enabling participation in nucleophilic additions and cross-coupling reactions. However, its instability under ambient conditions limits its applications to controlled synthetic environments. Its polar surface area (PSA: 41.13) and molecular weight (168.92 g/mol) are lower than those of this compound, reflecting reduced hydrogen-bonding capacity but enhanced electrophilicity .

Methyl 2-(2-bromothiazol-4-yl)acetate (CasNo. 1261589-82-5)

This ester derivative introduces an acetoxy group to the thiazole ring, increasing lipophilicity (molecular weight: 236.09 g/mol) compared to this compound. The ester functional group enhances stability and may facilitate membrane permeability in biological studies, though it reduces hydrogen-bonding interactions. It is primarily used as a research intermediate, with solubility optimized for organic solvents (e.g., DMSO or ethanol) .

Data Table: Comparative Analysis

Compound Molecular Weight (g/mol) Molecular Formula Functional Groups Reactivity Profile Key Applications
This compound Not reported C₃H₂BrNOS -OH, -Br Moderate (H-bond donor) Pharmaceutical synthesis
4-Bromo-2-lithiothiazole 168.92 C₃HBrLiNS -Li, -Br High (organometallic) Cross-coupling reactions
Methyl ester derivative 236.09 C₆H₆BrNO₂S -Br, -COOCH₃ Moderate (ester hydrolysis) Research intermediates

Biological Activity

2-Bromothiazol-4-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its antibacterial, antifungal, and anticancer properties, supported by recent research findings, case studies, and relevant data tables.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiazole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The antibacterial activity of this compound has been reported with MIC values ranging from 25 to 50 μg/ml against Salmonella typhimurium and Klebsiella pneumonia .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (μg/ml)Reference
Salmonella typhimurium25-50
Klebsiella pneumonia25-50
Staphylococcus aureus0.15

2. Antifungal Activity

Thiazole derivatives, including this compound, have shown promising antifungal properties. A study demonstrated that certain thiazole compounds inhibited biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating fungal infections .

3. Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cell Line Studies : In vitro studies revealed that compounds derived from thiazole exhibited IC50 values in the low micromolar range against human cancer cell lines . The mechanism of action often involves inducing apoptosis and interfering with the cell cycle.

Table 2: Anticancer Activity of Thiazole Derivatives

Cell LineIC50 (μM)MechanismReference
SW480 Colon CancerLow μM rangeApoptosis
Various Human LinesLow μM rangeCell Cycle Interference

4.1 Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes. For instance, it has shown a significant binding affinity towards dihydroorotase and DNA gyrase, which are critical in bacterial replication .

4.2 Structure-Activity Relationship (SAR)

The presence of specific substituents on the thiazole ring enhances the biological activity of derivatives. For example, the introduction of chloro groups at specific positions has been linked to increased antibacterial efficacy .

5. Case Studies

In a notable case study, a series of thiazole derivatives were synthesized and tested for their biological activities. Among these, compounds with specific substitutions demonstrated enhanced potency against both bacterial and fungal strains, indicating that structural modifications can lead to improved therapeutic profiles .

6. Conclusion

This compound represents a promising scaffold in drug development due to its diverse biological activities, particularly antibacterial and anticancer properties. Ongoing research into its structure-activity relationships and mechanisms of action will further elucidate its potential therapeutic applications.

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